N-Desethyl Etifoxine
説明
Contextualization within the Benzoxazine (B1645224) Class of Psychoactive Compounds
Etifoxine (B195894) belongs to the benzoxazine class of compounds, which are recognized for their psychoactive properties and their influence on the central nervous system. nih.govwikipedia.orgdrugbank.com This class of molecules is structurally diverse and has been explored for a range of pharmacological applications, including anxiolytic, anticonvulsant, and neuroprotective effects. ikm.org.mynih.gov Etifoxine itself functions through a dual mechanism, modulating GABAergic neurotransmission by directly interacting with GABAA receptors and indirectly by stimulating neurosteroid synthesis. nih.govdrugbank.comima-press.netdovepress.comresearchgate.net The benzoxazine core provides a scaffold that can be modified to influence receptor binding and downstream signaling pathways, making compounds like Etifoxine and its derivatives subjects of ongoing neuropharmacological research.
Significance of Active Metabolite Research in Drug Discovery and Development
The study of pharmacologically active metabolites is fundamental to modern drug discovery and development. capes.gov.brcreative-proteomics.comnih.govmetabolon.commetwarebio.com Active metabolites can significantly influence both the therapeutic efficacy and the potential adverse effects of a parent drug, making their identification and characterization essential for a complete understanding of a drug's mechanism of action. capes.gov.brcreative-proteomics.comnih.gov In some instances, active metabolites possess superior potency or a more favorable pharmacokinetic profile than the parent compound, leading to their development as independent therapeutic agents. capes.gov.brcreative-proteomics.com Early identification of active metabolites allows researchers to predict a drug candidate's therapeutic outcomes more accurately, optimize dosing strategies, and proactively address potential toxicity concerns. creative-proteomics.commetabolon.commetwarebio.com Furthermore, understanding the metabolic pathways and the activity of metabolites is critical for accurately predicting patient responses and managing drug-drug interactions, ultimately contributing to the development of safer and more effective pharmaceuticals. creative-proteomics.com
Structure
2D Structure
3D Structure
特性
IUPAC Name |
6-chloro-4-methyl-4-phenyl-3,1-benzoxazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSDPKVMKMOURZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582856 | |
| Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21715-43-5 | |
| Record name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Biotransformation of Etifoxine to N Desethyl Etifoxine
Enzymatic Systems Involved in N-Desethyl Etifoxine (B195894) Formation
The formation of N-Desethyl Etifoxine from etifoxine is primarily mediated by enzymatic systems, with Cytochrome P450 (CYP) enzymes playing a significant role in this de-ethylation process mdpi.com. While specific CYP isoforms responsible for the de-ethylation of etifoxine have not been extensively detailed in the provided literature, CYP enzymes are broadly recognized for catalyzing Phase I metabolic reactions, including hydroxylation and dealkylation, which are essential for the conversion of parent drugs into their metabolites mdpi.com. Therefore, it is understood that CYP-mediated de-ethylation is the mechanism by which this compound is generated from etifoxine .
Characterization of this compound as an Active Metabolite
Comparative Pharmacological Activity with Parent Compound
The pharmacokinetic profile of this compound reveals a significantly longer elimination half-life compared to its parent compound, etifoxine. While etifoxine has an elimination half-life of approximately 6 hours, this compound exhibits a half-life of nearly 20 hours nih.govwikipedia.orggabarx.comnih.govdovepress.com. This extended half-life suggests that this compound may be responsible for the sustained or prolonged effects observed during etifoxine therapy. Both etifoxine and its active metabolite are understood to exert their effects through mechanisms involving the potentiation of GABAergic neurotransmission and the stimulation of neurosteroid synthesis nih.govdovepress.comdrugbank.complos.orgnih.govresearchgate.net. Specifically, etifoxine, and by extension its active metabolite, acts as a positive allosteric modulator of GABAA receptors, particularly those containing β2 or β3 subunits nih.govdovepress.comresearchgate.net. Additionally, etifoxine binds to the translocator protein (TSPO), which in turn stimulates the biosynthesis of neurosteroids like allopregnanolone (B1667786), further enhancing GABAA receptor function nih.govdovepress.comdrugbank.complos.orgnih.govresearchgate.net.
Table 1: Comparative Pharmacokinetic Profile
| Parameter | Etifoxine | This compound |
| Elimination Half-life | ~6 hours | ~20 hours |
Potential Differential Activity of Specific Desethylated Forms or Contexts
The available scientific literature primarily identifies this compound as the principal active metabolite resulting from the de-ethylation of etifoxine. There is no significant information detailing the existence or differential pharmacological activity of other specific desethylated forms of etifoxine. Consequently, discussions regarding differential activity are limited to the known properties of this compound itself, rather than comparative analyses between multiple desethylated variants.
Modulation of Gamma-Aminobutyric Acid Type A (GABA_A) Receptors
This compound, as an active metabolite of Etifoxine, is understood to exert its effects through direct interaction with GABA_A receptors, a primary target for many anxiolytic and sedative drugs.
Research on Etifoxine indicates that it acts as a positive allosteric modulator of GABA_A receptors gabarx.comnih.govplos.orgmdpi.comdovepress.comnih.govgabarx.comkoreamed.orgnih.gov. Unlike benzodiazepines, which typically bind at the interface between α and γ subunits, Etifoxine and its active metabolite, this compound, are understood to bind at a distinct site, primarily involving the β subunits of the GABA_A receptor complex nih.govplos.orgnih.govgabarx.comkoreamed.orgnih.govepain.org. Specifically, studies suggest Etifoxine preferentially binds to β2 and/or β3 subunits plos.orgnih.govgabarx.comkoreamed.orgnih.govepain.org. This binding occurs at the α+β− interface and is thought to preferentially potentiate receptor subtypes such as α2β3γ2 and α3β3γ2 wikipedia.org. The binding affinity of Etifoxine for the chloride channel coupled to the GABA_A receptor is in the micromolar range, which is notably lower than that of benzodiazepines (nanomolar range) dovepress.com. While specific studies detailing the exact binding site and subunit selectivity for this compound are limited, its role as an active metabolite strongly suggests it shares these characteristics with the parent compound.
Interaction with Mitochondrial Translocator Protein (TSPO) Pathways
Beyond its direct effects on GABA_A receptors, this compound is also understood to interact with the mitochondrial translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR) gabarx.complos.orgmdpi.comdovepress.comnih.govkoreamed.orgnih.govepain.orgwikipedia.orguni-regensburg.defrontiersin.orgnih.govunipi.it. This interaction triggers a cascade of events leading to the modulation of neurosteroid biosynthesis.
Activation of TSPO by Etifoxine, and by extension this compound, stimulates the synthesis of endogenous neurosteroids plos.orgmdpi.comnih.govuni-regensburg.denih.gov. Key neurosteroids whose production is influenced include pregnenolone, progesterone, and allopregnanolone mdpi.comnih.govuni-regensburg.denih.gov. Etifoxine is recognized as the only clinically approved ligand for TSPO, highlighting its unique role in this pathway uni-regensburg.de. This stimulation of neurosteroidogenesis is a rapid process, with significant increases in neurosteroid synthesis observed shortly after administration plos.org. The neurotrophic and neuroprotective effects attributed to Etifoxine are believed to be mediated, at least in part, through TSPO activation and subsequent neurosteroid production plos.orgnih.gov.
Downstream Signaling Pathways and Cellular Responses
The molecular interactions of this compound initiate several downstream cellular responses. The primary cellular response is the modulation of neuronal excitability through enhanced GABAergic inhibition. The stimulation of neurosteroid biosynthesis represents a significant cellular event, as these steroids can act as signaling molecules with broad effects on the central nervous system.
While specific downstream signaling cascades directly attributed to this compound are not extensively detailed in the provided literature, the known effects of Etifoxine suggest potential involvement in cellular resilience and neuroprotection. For instance, Etifoxine has been shown to restore mitochondrial function and oxidative phosphorylation capacity, particularly in models of traumatic brain injury nih.gov. This indicates that the TSPO pathway activation may influence mitochondrial health and cellular energy metabolism. Furthermore, Etifoxine has also been associated with neurotrophic and anti-inflammatory properties, suggesting broader cellular effects beyond simple neurotransmitter modulation dovepress.com. The precise signaling pathways mediating these effects are areas of ongoing research.
Compound List
this compound
Etifoxine
Gamma-Aminobutyric Acid (GABA)
Translocator Protein (TSPO)
Peripheral Benzodiazepine Receptor (PBR)
Neurosteroids (e.g., Allopregnanolone, Pregnenolone, Progesterone)
Benzodiazepines (BZDs)
Comparative Pharmacokinetics of Etifoxine and N Desethyl Etifoxine
The pharmacokinetic profiles of parent drugs and their active metabolites are critical for understanding drug efficacy and duration of action. N-Desethyl Etifoxine's longer half-life compared to Etifoxine (B195894) is a key distinguishing feature.
| Compound | Elimination Half-Life | Primary Site of Metabolism |
| Etifoxine | Approximately 6 hours | Liver |
| This compound | Approximately 20 hours | (Metabolite of Etifoxine) |
Table 1: Comparative Pharmacokinetic Parameters of Etifoxine and its Metabolite, this compound.
Preclinical Pharmacological Profiles of N Desethyl Etifoxine
In Vitro Studies on Neuroprotection and Neuronal Viability
In the controlled environment of laboratory cell cultures, N-Desethyl Etifoxine (B195894) has shown promising neuroprotective properties, particularly in mitigating neuronal damage and promoting neuronal health.
Attenuation of Glutamate-Induced Neurotoxicity in Neuronal Cultures
Excessive glutamate (B1630785), an excitatory neurotransmitter, can lead to excitotoxicity, a process implicated in various neurological disorders. Studies have shown that N-Desethyl Etifoxine can counteract the detrimental effects of glutamate. In cortical neuron cultures, glutamate has been observed to significantly reduce the density of neurofilaments, which are crucial components of the neuronal cytoskeleton. google.com this compound, at concentrations of 1, 3, and 10 μM, has been found to oppose the decrease in marked neurofilament density induced by 10 μM of glutamate in a statistically significant manner. google.com
Effects on Neurofilament Network Density
Beyond its protective role against excitotoxicity, this compound has also exhibited a direct positive influence on neuronal structure. In control culture mediums, devoid of glutamate, this compound at a concentration of 10 μM was shown to significantly increase the density of labeled neurofilaments. google.com This suggests a potential role for the compound in promoting neuronal growth and maintaining the integrity of the neurofilament network, which is essential for neuronal shape, size, and signal transduction.
In Vivo Animal Model Investigations
The neuroprotective potential of this compound observed in vitro has been further substantiated through investigations in living animal models, particularly in scenarios mimicking oxygen deprivation to the brain.
Assessment of Anti-Hypoxic Efficacy in Murine Models
Hypoxia, or insufficient oxygen supply to the tissues, can cause severe and irreversible damage to the nervous system. This compound has demonstrated significant anti-hypoxic activity in murine models. In studies involving hypobaric hypoxia, where atmospheric pressure is reduced, this compound was found to increase survival time. google.com Similarly, in models of histotoxic hypoxia induced by potassium cyanide, the compound also led to a significant increase in survival time. google.com
The table below summarizes the anti-hypoxic effects of this compound in mice under hypobaric hypoxia conditions.
| Administration Route | Effective Dose (mg/kg) | Outcome |
| Intraperitoneal | >30 | Anti-hypoxic activity observed. google.com |
| Oral | 200 | Significant increase in survival time. google.com |
Other Neurobiological Effects in Preclinical Systems
While direct studies on other specific neurobiological effects of this compound are less detailed, its nature as an active metabolite of Etifoxine suggests it contributes to the broader neuroprotective and anxiolytic profile of the parent compound. Etifoxine has been shown to be beneficial for peripheral nerve repair and regeneration in models of nerve injury. alzdiscovery.org It has also demonstrated efficacy in reducing neuroinflammation and improving outcomes in models of traumatic brain injury and ischemia. alzdiscovery.org Given that this compound is a pharmacologically active metabolite, it is plausible that it mediates some of these observed effects.
Comparative Pharmacodynamics with Etifoxine and Related Neuroactive Compounds
This compound is the primary metabolite of Etifoxine, formed through hepatic N-deethylation. While both are pharmacologically active, their pharmacokinetic profiles differ. Etifoxine has an elimination half-life of approximately 6 hours, whereas its active metabolite, this compound (referred to as diethyletifoxine in some sources), has a significantly longer half-life of nearly 20 hours. dovepress.comwikipedia.org This extended presence in the system suggests that this compound may contribute significantly to the sustained therapeutic effects of Etifoxine.
In comparison to benzodiazepines, a common class of anxiolytics, Etifoxine (and by extension, its active metabolite) offers a distinct advantage. Etifoxine demonstrates comparable anxiolytic efficacy to benzodiazepines like lorazepam and alprazolam but with a more favorable side-effect profile, notably lacking the significant sedative, amnesic, and psychomotor impairing effects associated with benzodiazepines. wikipedia.orgnih.gov The anxiolytic action of Etifoxine is believed to be mediated through a dual mechanism: direct modulation of GABA-A receptors at a site distinct from benzodiazepines and stimulation of neurosteroid synthesis. nih.govnih.gov As the primary active metabolite, this compound is integral to these pharmacodynamic actions.
| Compound | Class | Primary Mechanism of Action | Key Pharmacodynamic Features |
| This compound | Benzoxazine (B1645224) derivative | Active metabolite of Etifoxine, contributing to GABA-A receptor modulation and neurosteroid synthesis. nih.gov | Long elimination half-life of approximately 20 hours. dovepress.comwikipedia.org |
| Etifoxine | Benzoxazine derivative | Allosteric modulator of GABA-A receptors and stimulator of neurosteroid synthesis. nih.govnih.gov | Anxiolytic effects comparable to benzodiazepines with a better side-effect profile. wikipedia.orgnih.gov |
| Benzodiazepines (e.g., Lorazepam, Alprazolam) | Benzodiazepine (B76468) | Positive allosteric modulators of GABA-A receptors. | Effective anxiolytics but associated with sedation, amnesia, and dependence. wikipedia.orgnih.gov |
Analytical Methodologies for N Desethyl Etifoxine in Biological Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating N-Desethyl Etifoxine (B195894) from endogenous components within a biological sample. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely adopted approach. mdpi.commdpi.com
Reverse-phase HPLC (RP-HPLC) is a frequently utilized method for the analysis of Etifoxine and its metabolites. jddtonline.inforesearchgate.net This technique separates compounds based on their hydrophobicity. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. jddtonline.infonih.govresearchgate.net The separation of Etifoxine, a moderately lipophilic compound, and its N-desethylated metabolite is effectively achieved through this method.
Method development often involves optimizing several parameters to achieve good resolution and peak shape. For the parent drug Etifoxine, which shares structural similarities with N-Desethyl Etifoxine, successful separation has been achieved using columns such as Kromasil C18 and Hypersil ODS C18. jddtonline.infonih.gov The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol. jddtonline.infonih.govresearchgate.net The specific ratio of these solvents is adjusted to control the retention time of the analyte. jddtonline.inforesearchgate.net Detection is often performed using a UV detector, with wavelengths around 254-255 nm proving effective for these benzoxazine (B1645224) derivatives. jddtonline.infonih.govresearchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Kromasil C18 (250mm × 4.6mm, 5µm) nih.gov | Hypersil ODS C18 (250×4.6 mm, 5 μm) jddtonline.info |
| Mobile Phase | Formate buffer (0.02M, pH 3) and Methanol (70/30, v/v) nih.gov | Ammonium acetate buffer: Acetonitrile (40:60, v/v) jddtonline.info |
| Flow Rate | Not specified in source. | 1 ml/min jddtonline.info |
| Detection Wavelength | 254 nm nih.govresearchgate.net | 255 nm jddtonline.info |
| Retention Time (Etifoxine) | Not specified in source. | 2.074 min jddtonline.info |
Liquid chromatography serves as the essential front-end to mass spectrometry for bioanalytical assays. mdpi.comresearchgate.net The primary role of the LC system in this context is to separate this compound from other plasma constituents and from its parent drug, Etifoxine, before introduction into the mass spectrometer. mdpi.com This separation is critical to prevent ion suppression or enhancement, phenomena known as matrix effects, which can significantly compromise the accuracy of quantification. nih.gov Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC that uses smaller particle sizes in the column, can also be employed to achieve faster and more efficient separations. japsonline.com
Spectrometric Techniques for Detection and Identification
Following chromatographic separation, spectrometric techniques are used for the highly sensitive detection and unambiguous identification of this compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids due to its superior sensitivity and selectivity. researchgate.netnih.govnih.gov For the analysis of this compound, the mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. nih.gov
In an LC-MS/MS assay, specific ions are monitored. First, the parent or precursor ion (the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole. This ion is then fragmented, and a specific, stable product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass. nih.govmdpi.com This technique allows for quantification down to the nanogram per milliliter (ng/mL) range. nih.govfrontiersin.org
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard (IS) | IS Transition (m/z) |
|---|---|---|---|---|
| Desvenlafaxine nih.gov | 264.2 | 58.1 | Desvenlafaxine-d6 | 270.2 → 64.1 |
| Prazosin frontiersin.org | 384.2 | 95.0 | Prazosin-d8 (B28100) | 392.2 → 95.0 |
| Etoricoxib mdpi.com | 359.15 | 279.10 | Etoricoxib-d4 | 363.10 → 282.10 |
While MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of a molecule. researchgate.net In the context of this compound analysis, NMR would not be used for routine quantification in biological samples due to its lower sensitivity compared to MS. However, it is invaluable for confirming the structure of synthesized reference standards of the metabolite. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the N-dealkylation at the amine position. nih.gov These techniques are crucial for characterizing reference materials and any potential degradation products or other metabolites discovered during drug development. nih.govcfsre.org
Applications of Isotope-Labeled this compound as Internal Standards
The use of a stable isotope-labeled (SIL) internal standard is considered best practice in quantitative bioanalysis by LC-MS/MS. researchgate.netwaters.comacanthusresearch.com A SIL internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
This SIL analog is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. waters.com However, it has a different mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte. acanthusresearch.com By adding a known amount of the SIL internal standard to each sample before processing, it can accurately correct for variability in sample preparation and for matrix effects that may suppress or enhance the analyte signal. nih.govnih.gov This normalization greatly improves the accuracy, precision, and robustness of the analytical method. nih.govfrontiersin.orgnih.gov For example, deuterated versions of drugs like desvenlafaxine-d6 and prazosin-d8 have been successfully used as internal standards in pharmacokinetic studies. nih.govfrontiersin.org
Deuterium (D) and Carbon-13 (13C) Labeling Strategies
The use of stable, non-radioactive isotopes like deuterium (²H or D) and carbon-13 (¹³C) is a sophisticated strategy to create ideal internal standards for quantitative mass spectrometry. For this compound, several isotopically labeled analogues have been synthesized for this purpose, including deuterated and carbon-13/deuterated versions.
Deuterium (D) Labeling: This involves the substitution of one or more hydrogen atoms in the this compound molecule with deuterium atoms. The resulting molecule is chemically identical to the analyte but has a higher molecular mass. This mass shift is critical for mass spectrometry, as it allows the instrument to distinguish between the analyte and the internal standard, even if they co-elute chromatographically.
Carbon-13 (¹³C) Labeling: In this approach, one or more carbon-12 atoms are replaced with the heavier, stable carbon-13 isotope. As with deuterium, this increases the molecular weight of the molecule without significantly altering its chemical properties. hpst.cz
Combined Labeling (¹³C and D): To ensure a significant mass shift and minimize the risk of isotopic exchange (a potential issue with deuterium labels), combined labeling strategies are often employed. hpst.cz For instance, this compound-¹³C,d₃ incorporates both carbon-13 and deuterium atoms. This dual-labeling approach provides a robust internal standard that is easily differentiated from the unlabeled analyte by the mass spectrometer.
These labeled compounds are specifically designed for use as internal standards in stable isotope dilution (SID) assays, which are considered the gold standard in quantitative bioanalysis. researchgate.net
Enhancing Accuracy and Precision in Pharmacokinetic and Metabolic Research
The primary goal of using a stable isotope-labeled internal standard is to correct for variability that can occur at any stage of the analytical process, from sample collection to final detection. This significantly enhances the reliability of data generated in pharmacokinetic and metabolic studies.
The Principle of Stable Isotope Dilution (SID): In a typical SID LC-MS/MS assay, a known quantity of the labeled internal standard (e.g., this compound-¹³C,d₃) is added to the biological sample (e.g., plasma) at the very beginning of the sample preparation process. Because the labeled standard has virtually identical physicochemical properties to the endogenous this compound analyte, it behaves in the same way during every subsequent step:
Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.
Chromatography: The labeled standard co-elutes with the unlabeled analyte from the liquid chromatography column.
Ionization: In the mass spectrometer's ion source, both the analyte and the standard may be subject to matrix effects, where other components in the sample can suppress or enhance the ionization efficiency. Since both compounds are affected equally, the ratio of their signals remains constant.
The mass spectrometer detects the analyte and the internal standard separately based on their mass difference. Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This process effectively cancels out procedural variations, leading to a highly accurate and precise measurement. hpst.czresearchgate.net
Impact on Method Performance: The application of a stable isotope-labeled internal standard is crucial for validating a bioanalytical method according to stringent regulatory guidelines. europa.eunih.gov It ensures high accuracy (the closeness of a measured value to the true value) and precision (the reproducibility of the measurement).
Below is an illustrative table of typical validation results for the quantification of a drug metabolite, like this compound, in human plasma using a validated LC-MS/MS method with a stable isotope-labeled internal standard. The data demonstrates the high level of accuracy and precision achievable.
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Bias) | Intra-Day Precision (% CV) | Inter-Day Precision (% CV) |
|---|---|---|---|---|
| 1.00 (LLOQ) | 1.03 | +3.0 | 5.5 | 6.8 |
| 2.50 (Low QC) | 2.45 | -2.0 | 4.1 | 5.2 |
| 50.0 (Medium QC) | 51.5 | +3.0 | 2.8 | 3.9 |
| 80.0 (High QC) | 78.9 | -1.4 | 3.5 | 4.6 |
Data are illustrative and represent typical performance for a validated LC-MS/MS assay using a stable isotope-labeled internal standard. wildpharm.co.zamdpi.com LLOQ: Lower Limit of Quantitation; QC: Quality Control; % Bias: ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100; % CV: (Standard Deviation / Mean) * 100
By minimizing analytical variability, deuterium and carbon-13 labeling strategies are indispensable tools in modern drug development, enabling researchers to build a precise and reliable understanding of the behavior of this compound in the body.
Synthetic Chemistry and Structural Modification Research of N Desethyl Etifoxine
Chemical Synthesis Pathways and Strategies for N-Desethyl Etifoxine (B195894) and its Analogues
The synthesis of N-Desethyl Etifoxine is not extensively detailed in publicly available literature; however, its production can be approached through two primary strategies: direct synthesis (de novo) or the chemical N-dealkylation of the parent Etifoxine molecule.
De Novo Synthesis
A plausible de novo synthetic route would parallel the established methods for creating the 4H-3,1-benzoxazine core of Etifoxine. This typically involves the condensation of a substituted aminobenzophenone with an appropriate amine and a formaldehyde (B43269) source. For this compound, the synthesis would logically proceed by:
Reacting 2-amino-5-chlorobenzophenone (B30270) with a source of ammonia (B1221849) (or a protected amine equivalent, such as hexamethylenetetramine) in the presence of an acid catalyst.
The resulting intermediate can then be cyclized to form the benzoxazine (B1645224) ring, yielding the N-desethyl analogue.
This approach allows for the creation of various analogues by substituting different reagents in the initial steps, enabling broad exploration of the chemical space around the core structure.
N-Dealkylation of Etifoxine
Alternatively, this compound can be synthesized by removing the ethyl group from the parent drug, Etifoxine. N-dealkylation is a common transformation in medicinal chemistry and a recognized metabolic pathway for many pharmaceuticals. nih.govnih.gov Several chemical methods are available for this transformation, including:
Von Braun Reaction: This classic method involves treating the tertiary or secondary amine with cyanogen (B1215507) bromide (BrCN), which cleaves an N-alkyl group to form a cyanamide (B42294) intermediate. Subsequent hydrolysis under acidic or basic conditions removes the cyano group to yield the secondary or primary amine. nih.gov
Chloroformate-Mediated Dealkylation: Reaction of Etifoxine with an acylating agent like phenyl chloroformate or α-chloroethyl chloroformate would produce a carbamate (B1207046) intermediate. This intermediate can then be cleaved under specific conditions (e.g., hydrolysis or methanolysis) to release the N-desethylated product. nih.gov
The choice of method would depend on factors such as reaction yield, selectivity, and compatibility with the other functional groups present in the Etifoxine molecule.
Structure-Activity Relationship (SAR) Studies Pertaining to the Desethyl Moiety
While specific comparative studies on this compound are limited, extensive research on the parent compound provides a strong foundation for understanding the structure-activity relationships (SAR) associated with the N-alkyl substituent. Etifoxine exerts its effects primarily through positive allosteric modulation of GABA-A receptors, with a unique preference for receptors containing β2 or β3 subunits. nih.govnih.gov The N-ethyl group is positioned at the periphery of the molecule and its removal to form this compound directly impacts the steric and electronic profile of this region, influencing receptor interaction.
| Property | Parent Compound: Etifoxine |
| Primary Target | GABA-A Receptor |
| Binding Subunit Preference | β2 and β3 subunits nih.govnih.gov |
| Binding Site | α+/β− interface wikipedia.org |
| Mechanism of Action | Positive Allosteric Modulator (PAM) u-strasbg.fr |
The conversion of Etifoxine to this compound involves the transformation of a secondary amine (or its tautomeric imine form) to a primary amine (or unsubstituted imine). This modification has several potential consequences for receptor binding:
Steric Effects: The removal of the ethyl group reduces steric bulk at the 2-amino position. Depending on the topology of the binding pocket on the β-subunit, this could either improve or slightly hinder the optimal fit. If the pocket is constrained, the smaller N-desethyl analogue may achieve a more favorable binding pose, potentially increasing affinity.
Hydrogen Bonding: The N-desethyl moiety possesses an additional N-H bond compared to Etifoxine, increasing its capacity as a hydrogen bond donor. This new hydrogen bonding potential could enable novel interactions with amino acid residues in the receptor binding site, thereby influencing binding affinity.
Given that this compound is a long-lasting active metabolite, it can be inferred that it retains a high affinity for the GABA-A receptor, comparable to or at least sufficient for pharmacological activity relative to the parent compound.
As a positive allosteric modulator, Etifoxine enhances the effect of GABA without directly activating the receptor itself. u-strasbg.fr The efficacy of this modulation—the degree to which it potentiates the GABA-induced chloride current—is a critical aspect of its pharmacological profile.
The structural change from Etifoxine to this compound could alter the efficacy of this modulation. The N-alkyl group may play a role in stabilizing the conformational change in the GABA-A receptor that occurs upon binding, which is essential for allosteric modulation. The absence of the ethyl group might:
Alter the Modulatory Effect: The change in size and hydrogen-bonding capability could subtly alter the induced conformational change, potentially leading to a different level of potentiation (either increased or decreased efficacy).
Maintain the Core Activity: It is also plausible that the ethyl group is not critical for the modulatory action and that the core benzoxazine structure is the primary driver of the allosteric effect. In this scenario, this compound would exhibit a similar efficacy profile to Etifoxine.
The prolonged pharmacological activity associated with the metabolite suggests that it functions as an effective positive allosteric modulator.
Derivatization and Prodrug Approaches in Research Contexts
The N-desethyl structure offers a valuable chemical handle for further derivatization and the development of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. nih.gov The primary amine/imine group of this compound is an ideal point for such modifications.
Research in this area could explore:
N-Acylation: Attaching various acyl groups to the nitrogen atom could create amide prodrugs. These prodrugs would be chemically stable but could be cleaved by amidase enzymes in the body to release the active this compound. This strategy could be used to control the rate of drug release and potentially prolong its duration of action even further.
Lipophilicity Modulation: Attaching lipophilic promoieties could enhance the molecule's ability to cross the blood-brain barrier, potentially allowing for lower doses or different pharmacokinetic profiles.
Targeted Delivery: More complex promoieties could be designed to be cleaved by specific enzymes located in particular tissues, offering a strategy for targeted drug delivery.
Interactions with the Gut Microbiota and Metabolite Microbiota Crosstalk
Indirect Influences on Gut Bacterial Communities via Etifoxine (B195894) Metabolism
Research has demonstrated that the administration of etifoxine indirectly shapes the composition of the gut microbiota. researchgate.netnih.gov Etifoxine is metabolized in the liver, and its metabolites are subsequently excreted, in part, into the gastrointestinal tract. dovepress.comwikipedia.org This process introduces the metabolites to the gut's microbial ecosystem, leading to measurable shifts in bacterial populations.
A study in a mouse model of obesity found that etifoxine treatment altered the colonic bacterial community. nih.govcore.ac.uk Specifically, the abundance of organisms from the genus Oscillospira and the family Lachnospiraceae was modified, moving towards levels seen in control subjects rather than untreated obese subjects. nih.govedu.krd
Table 1: Research Findings on Etifoxine's Influence on Gut Microbiota
| Study Type | Subject | Key Findings on Bacterial Abundance | Reference |
|---|---|---|---|
| Pre-clinical | Mouse Model of Obesity | Altered levels of Oscillospira and genera from the Lachnospiraceae family, shifting them to intermediate levels between obese and control groups. | nih.govedu.krd |
| Clinical Trial (Crossover Study) | Healthy Male Volunteers | Reduced abundance of Faecalibacterium duncaniae, Roseburia hominis, and Lactobacillus rogosae after 5 days of treatment. | nih.govnih.gov |
Role of Microbial Beta-Glucuronidases in Metabolite Processing
A key mechanism proposed for the interaction between etifoxine metabolites and the gut microbiota involves a specific class of bacterial enzymes: beta-glucuronidases (GUS). nih.govresearchgate.netresearchgate.net In the liver, drugs and their metabolites, such as etifoxine, are often conjugated with glucuronic acid to form glucuronides. researchgate.net This process increases their water solubility and facilitates their excretion, often via bile into the intestine. researchgate.net
It is speculated that these excreted etifoxine glucuronides can be metabolized by microbial beta-glucuronidases within the gut. nih.govcore.ac.ukresearchgate.net These enzymes cleave the glucuronic acid from the metabolite, a process known as deconjugation. researchgate.net This action can reactivate the compound and may serve as a source of energy for certain bacteria, thereby providing a competitive advantage and driving shifts in the microbial community's composition. researchgate.net This enzymatic processing is a critical example of metabolite-microbiota crosstalk, where host-modified compounds are further processed by microbial enzymes, influencing the gut environment. researchgate.net
Implications for Host-Microbiota Homeostasis Research
The findings on the interactions between etifoxine metabolites and the gut microbiota have broader implications for understanding host-microbiota homeostasis—the balanced and mutually beneficial relationship between a host and its resident microbes. ethz.che-pan.org
The research provides a clear example of how xenobiotics (foreign compounds like drugs) and their metabolites can modulate the gut ecosystem. researchgate.net The observed reduction in beneficial bacteria like Faecalibacterium duncaniae and Roseburia hominis in humans suggests that even short-term drug administration can impact the delicate balance of the microbiome. nih.gov Researchers in the human study hypothesized that this reduction might be related to elevated levels of endogenous neurosteroids, which are stimulated by etifoxine, highlighting a potential link within the gut-brain axis. nih.govnih.gov
Furthermore, the studies on etifoxine contribute to the growing body of evidence that the gut microbiota can influence the metabolism and effects of drugs. researchgate.net The interplay with microbial enzymes like beta-glucuronidases underscores the importance of considering the microbiome as a factor in pharmacology. researchgate.netresearchgate.net This crosstalk can affect host physiology beyond the gut; for instance, the mouse study linked etifoxine-induced changes in the microbiota to alterations in host lipid metabolism and inflammatory factors. nih.govcore.ac.uk This demonstrates that the dialogue between drug metabolites and gut bacteria can have systemic effects, reinforcing the concept of the gut microbiome as a central player in health and disease. asm.org
Future Directions and Emerging Research Avenues for N Desethyl Etifoxine
Elucidation of Comprehensive Receptor Binding Profiles and Specificity
A foundational step in characterizing any neuroactive compound is to delineate its interactions with molecular targets in the central nervous system. For a metabolite like N-Desethyl Etifoxine (B195894), it is crucial to determine if it retains, alters, or loses the binding characteristics of its parent compound, etifoxine.
Research on etifoxine has established a dual mechanism of action, which serves as a roadmap for investigating its metabolites. Etifoxine directly modulates γ-aminobutyric acid type A (GABA-A) receptors at a binding site distinct from that of benzodiazepines. dovepress.comnih.gov Specifically, it is understood to bind to the β2 and β3 subunits of the GABA-A receptor. nih.govnih.govresearchgate.netresearchgate.net This interaction is believed to occur at the interface between the α and β subunits. nih.gov This binding preferentially potentiates GABA-A receptors containing α2 and α3 subunits, which may contribute to its anxiolytic effects without significant sedation. nih.govwikipedia.org
Future studies on N-Desethyl Etifoxine must involve comprehensive radioligand binding assays and electrophysiological recordings to determine its affinity and efficacy at various GABA-A receptor subtypes. Key research questions would include whether the N-desethylation alters subunit specificity (e.g., preference for β2/β3) or its modulatory effects on different α-subunit-containing receptors.
In addition to direct GABA-A receptor modulation, etifoxine also binds to the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. nih.govnih.gov This interaction stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone (B1667786), which are themselves potent positive allosteric modulators of GABA-A receptors. wikipedia.orgnih.gov Therefore, a comprehensive binding profile for this compound would require evaluating its affinity for TSPO to see if this indirect modulatory pathway is preserved.
| Target | Ligand Displaced | IC50 Value | Reference |
|---|---|---|---|
| GABA-A Receptor | [35S]TBPS | 6.7 ± 0.8 µM | u-strasbg.fr |
| Translocator Protein (TSPO) | [3H]PK11195 | 27.3 ± 1.0 µM | u-strasbg.fr |
Investigation of Novel Molecular Targets and Pharmacological Pathways
Beyond its primary effects on the GABAergic system, etifoxine exhibits a range of pharmacological activities that suggest engagement with other molecular pathways. A crucial area of future research for this compound will be to explore whether it shares or expands upon these novel pathways.
The established pathways for etifoxine involve both direct allosteric modulation of GABA-A receptors and the indirect potentiation of GABAergic transmission through TSPO-mediated neurosteroidogenesis. nih.govnih.govnih.gov However, emerging evidence points toward broader effects. For instance, some of etifoxine's anxiolytic action may involve an interaction with the serotonergic system, as its effects can be modulated by 5-HT2A receptor ligands. nih.gov Investigating a similar GABA-serotonin interplay for this compound could reveal new therapeutic dimensions.
Furthermore, etifoxine possesses significant neuroprotective and anti-inflammatory properties. nih.govresearchgate.netnih.govdrugbank.com These effects are hypothesized to be linked to its interaction with TSPO, which can lead to a reduction in pro-inflammatory cytokines in models of brain injury. nih.govresearchgate.net Studies have also indicated that etifoxine can promote neurite outgrowth from glial cells and may stimulate the production of neurotrophic factors. ima-press.netima-press.net
Future research on this compound should systematically investigate these neuroprotective and anti-inflammatory pathways. This would involve assessing its impact on microglial activation, cytokine profiles, and the expression of neurotrophic factors in relevant cell and animal models. Unraveling these mechanisms could position this compound as a potential candidate for treating conditions where neuroinflammation is a key pathological feature.
Advanced In Vitro and In Vivo Models for Neuropharmacological Research
To thoroughly investigate the neuropharmacological profile of this compound, a multi-tiered approach using advanced preclinical models is essential. The methodologies used to study etifoxine provide a clear precedent for this future work.
In Vitro Models: Initial characterization would employ in vitro systems. Electrophysiological studies using patch-clamp techniques on cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subunit combinations can precisely determine the compound's modulatory effects and subunit selectivity. nih.govu-strasbg.fr Cellular models of neurological diseases, such as neuronal cultures exposed to β-amyloid to mimic Alzheimer's disease pathology, have been used to show etifoxine's ability to reduce oxidative stress and synaptic loss. nih.gov Similar models would be invaluable for assessing the neuroprotective potential of this compound. Future directions could involve the use of human-induced pluripotent stem cell (iPSC)-derived neurons or complex brain organoid models to enhance the translational relevance of these findings. mdpi.com
In Vivo Models: Animal models are indispensable for evaluating the behavioral and physiological effects in a complex biological system. For etifoxine, a variety of in vivo models have been utilized:
Anxiety Models: Stress-induced hyperthermia and conditioned fear paradigms in rodents have confirmed the anxiolytic effects of etifoxine. nih.gov
Neurodegeneration Models: In a mouse model of Alzheimer's disease, etifoxine was shown to alleviate memory deficits. nih.gov
Neurotrauma and Inflammation Models: In a rat model of traumatic brain injury (TBI), etifoxine reduced sensorimotor deficits, neuronal death, and neuroinflammation. nih.gov
Seizure Models: The anticonvulsant properties of etifoxine have been characterized in mice using seizures induced by maximal electroshock or chemical agents like pentylenetetrazol (PTZ). nih.gov
A similar suite of in vivo models should be employed to build a comprehensive profile for this compound, establishing its potential efficacy in various domains of neuropsychiatric and neurological disorders.
| Model Type | Specific Model | Key Findings for Etifoxine | Reference |
|---|---|---|---|
| In Vitro | Neuronal cultures with Aβ1-42 toxicity | Decreased oxidative stress, tau-hyperphosphorylation, and synaptic loss | nih.gov |
| In Vitro | Cultured rat hypothalamic neurons | Potentiation of GABA-A receptor currents | u-strasbg.fr |
| In Vivo | Mouse model of Alzheimer's Disease (Aβ25-35) | Alleviation of memory impairments | nih.gov |
| In Vivo | Rat model of Traumatic Brain Injury (CCI) | Improved functional recovery, reduced neuroinflammation | nih.gov |
| In Vivo | Mouse seizure models (MES, PTZ) | Demonstrated anticonvulsant effects | nih.gov |
Applications in Preclinical Drug Discovery for Neurological Disorders
The unique dual mechanism of action of etifoxine has positioned it as a valuable lead compound in the discovery of novel therapeutics for a range of neurological and psychiatric conditions. Future research should evaluate whether this compound offers a similar or potentially superior profile for these applications.
Anxiety Disorders: Etifoxine's efficacy, combined with a favorable side effect profile compared to benzodiazepines (e.g., less sedation and dependence potential), makes its structural backbone attractive for developing improved anxiolytics. nih.gov A deuterated version of etifoxine, known as GRX-917, is already in development to leverage these properties with better pharmacokinetics. wikipedia.org this compound should be evaluated for its anxiolytic potential and side effect profile.
Neurodegenerative Diseases: The demonstrated ability of etifoxine to counteract β-amyloid toxicity in preclinical models suggests a potential disease-modifying role in Alzheimer's disease. nih.gov Its anti-inflammatory and neuroprotective effects could also be relevant for other disorders like Parkinson's disease or multiple sclerosis. neuroscirn.orgdrugdiscoverynews.comnews-medical.net this compound represents a new chemical entity to test within these promising therapeutic areas.
Epilepsy: Etifoxine has shown significant anticonvulsant activity in animal models, suggesting potential as a treatment for certain seizure types, such as grand mal epilepsy. nih.gov This provides a strong rationale for assessing the anticonvulsant properties of its metabolites in preclinical epilepsy models. ucl.ac.ukmdpi.comresearchgate.net
Nerve Injury and Neuropathic Pain: Etifoxine has been found to promote peripheral nerve regeneration and alleviate symptoms of neuropathic pain in animal studies, an effect mediated by neurosteroids. ima-press.net This opens a compelling avenue to explore this compound for its potential in nerve repair and pain management.
The overarching goal of these preclinical discovery efforts would be to determine if this compound offers any advantages over its parent compound, such as enhanced potency, greater selectivity for neuroprotective pathways, or an improved pharmacokinetic profile.
Q & A
Q. What are the primary mechanisms through which Etifoxine and its metabolite N-Desethyl Etifoxine exert anxiolytic effects?
Etifoxine acts via dual mechanisms: (1) direct binding to the GABAA receptor to enhance inhibitory neurotransmission and (2) stimulation of neurosteroid biosynthesis (e.g., tetrahydroprogesterone, DHEA) through interaction with the mitochondrial translocator protein (TSPO) . This compound, its major metabolite, likely retains TSPO affinity, contributing to sustained neurosteroid synthesis. Experimental validation involves in vitro radioligand displacement assays (e.g., [<sup>3</sup>H]Ro5-4864 binding) and neurosteroid quantification via LC-MS in rodent brain tissues .
Q. How does Etifoxine promote peripheral nerve regeneration in preclinical models?
Etifoxine accelerates axonal regeneration by upregulating neurotrophic factors (e.g., GDNF) and modulating immune responses. In rat sciatic nerve injury models, it increases axonal density within silicone guide tubes by 2-fold and reduces macrophage infiltration, improving functional recovery (e.g., locomotion and sensory tests) . Methodologically, nerve regeneration is assessed via histomorphometry (axon counting, myelin thickness) and electrophysiology (nerve conduction velocity) .
Q. How does Etifoxine compare to benzodiazepines in clinical efficacy and safety for anxiety disorders?
Randomized controlled trials (e.g., vs. alprazolam) show comparable acute anxiolytic efficacy (HAM-A reduction) but superior post-discontinuation outcomes due to lower rebound anxiety and dependence risk . Safety profiling involves monitoring adverse events (AEs) like sedation and psychomotor impairment, which are less frequent with Etifoxine . Mechanistically, this distinction arises from Etifoxine’s lack of direct benzodiazepine-site binding on GABAA receptors .
Advanced Research Questions
Q. How can contradictory findings on Etifoxine’s effects on muscle function be resolved?
In vitro studies report reduced twitch responses in isolated nerve-muscle preparations, while in vivo rodent models show no myorelaxant effects . To reconcile this, researchers should:
- Compare drug concentrations: High doses (e.g., 100 mg/kg) may prejunctionally inhibit Ca<sup>2+</sup> channels in isolated tissues, while lower doses (50 mg/kg) lack systemic effects in vivo.
- Use functional tests (e.g., rotarod, grip strength) alongside electromyography to differentiate pre- vs. post-synaptic actions .
Q. What is the role of CELSR2 upregulation in Etifoxine-induced Schwann cell proliferation and migration?
Etifoxine (20 µM) upregulates CELSR2 protein in RSC96 Schwann cells via Western blot, enhancing proliferation (CCK-8 assay) and migration (scratch assay) by 30–40%. siRNA knockdown of CELSR2 abolishes these effects, confirming its mechanistic role . Future studies should map downstream pathways (e.g., Wnt/PCP signaling) using RNA-seq and phosphoproteomics.
Q. What kinetic parameters define Etifoxine’s interaction with TSPO?
Radioligand binding assays in rat kidney membranes reveal Etifoxine’s competitive binding to TSPO ([<sup>3</sup>H]Ro5-4864 site) with a Ki of 9.0 ± 0.9 µM and residence time >60 minutes . Thermodynamic analyses (e.g., van’t Hoff plots) can further characterize entropy-driven binding, critical for optimizing derivative compounds.
Q. How to design experiments isolating Etifoxine’s neurosteroid-mediated effects from GABAergic actions?
Q. Does Etifoxine modulate NLRP3 inflammasome activity in neuroinflammatory contexts?
In murine macrophages, Etifoxine (50 mg/kg) suppresses NLRP3 activation, reducing IL-1β, TNF-α, and iNOS by >2-fold (qPCR, ELISA) . Flow cytometry can further assess caspase-1 cleavage and ASC speck formation in microglia from MCAO models .
Q. How does Etifoxine influence gut microbiota composition and lipid metabolism?
Metagenomic sequencing in obese mice shows Etifoxine restores Oscillospira and Lachnospiraceae populations, correlating with improved lipid profiles. Mechanistic links involve β-glucuronidase-mediated drug reactivation and butyrate production, measured via metabolomics (LC-MS) and fecal transplantation studies .
Q. What experimental models best capture Etifoxine’s neuroprotective effects in CNS injuries?
- Peripheral nerve injury: Rat sciatic nerve crush with functional recovery assays (e.g., SFI) .
- CNS ischemia: MCAO models with infarct volume quantification (TTC staining) and cytokine profiling .
- Traumatic brain injury: Controlled cortical impact followed by glial activation (GFAP/Iba1 immunohistochemistry) .
Q. Methodological Notes
- Contradiction Analysis: Prioritize dose-response studies across in vitro and in vivo systems to resolve discrepancies (e.g., muscle function ).
- Data Sources: Exclude non-peer-reviewed platforms (e.g., BenchChem). Use PubMed, Reaxys, and Web of Science for reproducible data .
- Ethical Reporting: Disclose funding sources (e.g., Biocodex ) and validate findings in independent cohorts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
